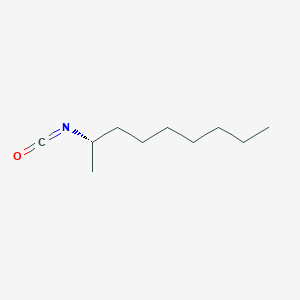

(S)-(+)-2-Nonyl isocyanate

概要

説明

(S)-(+)-2-Nonyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (−N=C=O) attached to a nonyl chain. This compound is of interest due to its applications in the synthesis of polyurethanes and other polymers. The isocyanate group is highly reactive, making this compound a valuable intermediate in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Nonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of nonylamine with phosgene (COCl2) to produce the isocyanate. The reaction proceeds as follows: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where R represents the nonyl group. This method requires careful handling of phosgene due to its toxicity .

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the hazardous nature of phosgene, alternative methods are being explored. One such method is the non-phosgene route, which involves the formation of carbamates from nitro-amino compounds and their subsequent thermal decomposition to yield isocyanates .

化学反応の分析

Types of Reactions: (S)-(+)-2-Nonyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Rearrangement Reactions: Undergoes Curtius rearrangement to form amines.

Common Reagents and Conditions:

Alcohols: Reacts with alcohols in the presence of catalysts like tertiary amines or metal salts to form urethanes.

Amines: Reacts with primary or secondary amines to form ureas.

Carboxylic Acids: Undergoes Curtius rearrangement when treated with carboxylic acids and azides.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines: Formed from rearrangement reactions.

科学的研究の応用

(S)-(+)-2-Nonyl isocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polyurethanes and other polymers.

Biology: Employed in the modification of biomolecules for various biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and foams

作用機序

The mechanism of action of (S)-(+)-2-Nonyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (−N=C=O) is electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas. The molecular targets and pathways involved include the formation of urethane linkages and the modification of biomolecules through covalent bonding .

類似化合物との比較

Phenyl isocyanate: Similar in reactivity but differs in the aromatic nature of the phenyl group.

Hexamethylene diisocyanate: Used in the production of non-yellowing polyurethanes.

Toluene diisocyanate: Commonly used in the production of flexible foams.

Uniqueness: (S)-(+)-2-Nonyl isocyanate is unique due to its specific nonyl chain, which imparts distinct physical and chemical properties compared to other isocyanates. Its chiral nature also makes it valuable in asymmetric synthesis and chiral modification of biomolecules .

生物活性

(S)-(+)-2-Nonyl isocyanate is a compound that has garnered attention due to its biological activity, particularly concerning its reactivity and potential health effects. This article explores the biological mechanisms, toxicological profiles, and relevant case studies related to this compound.

- Molecular Formula : C10H19NO

- Molecular Weight : 169.27 g/mol

- Physical State : Colorless to pale yellow liquid with a characteristic odor

- Solubility : Hydrophobic; soluble in most organic solvents

The compound features an isocyanate functional group, which is known for its high reactivity with nucleophiles such as amino acids, thiols, and alcohols.

Biological Activity Overview

This compound exhibits several biological activities primarily attributed to its ability to form covalent bonds with various biomolecules. This reactivity can lead to significant biological effects, including:

- Sensitization : Isocyanates are potent sensitizers that can trigger allergic reactions, particularly in the respiratory system. Prolonged exposure may result in occupational asthma and other respiratory issues .

- Toxicity : The compound has been associated with cytotoxic effects due to its ability to modify proteins and DNA, leading to oxidative stress and potential carcinogenic outcomes .

Research indicates that isocyanates like this compound interact with cellular pathways that regulate oxidative stress and inflammation. Key findings include:

- Protein Modification : The formation of covalent bonds with amino groups in proteins can alter their function and lead to cellular stress responses.

- Oxidative Stress : Exposure increases reactive oxygen species (ROS) levels, which can damage cellular components and contribute to disease processes .

- Epigenetic Changes : Some studies suggest that isocyanates may act as epigenetic modifiers, affecting gene expression through histone modifications .

Toxicological Profiles

The toxicological profile of this compound highlights several critical aspects:

Case Studies

Several studies have documented the effects of nonyl isocyanate in occupational settings:

- Occupational Asthma Study :

- Cellular Response Studies :

特性

IUPAC Name |

(2S)-2-isocyanatononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXMYHDVDLZHAG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313523 | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-85-1 | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。